molecular formula C16H16N4O B2832550 (2S,3S)-2-(1-Benzylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carbonitrile CAS No. 1807912-26-0

(2S,3S)-2-(1-Benzylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carbonitrile

Cat. No. B2832550
CAS RN: 1807912-26-0
M. Wt: 280.331
InChI Key: HHBHIXXUERQSOC-CJNGLKHVSA-N
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Description

(2S,3S)-2-(1-Benzylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carbonitrile is a chemical compound that has gained significant attention in the field of scientific research. This molecule belongs to the class of pyrrolidine derivatives and has been extensively studied for its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science.

Scientific Research Applications

Synthesis and Nootropic Activity

  • The synthesis of 1,4-disubstituted 2-oxopyrrolidines and related compounds demonstrates the versatility of pyrrolidine derivatives in generating potential nootropic agents. Such compounds are synthesized through various chemical transformations, indicating the compound could similarly serve as a precursor or intermediate in the development of nootropic drugs (Valenta et al., 1994).

Enzyme Inhibition for Diabetes Treatment

  • A potent and selective inhibitor of the 11β-hydroxysteroid dehydrogenase type 1 enzyme was developed for the treatment of type-2 diabetes. This indicates that related pyrrolidine carbonitriles may have applications in synthesizing enzyme inhibitors for metabolic diseases (Latli et al., 2017).

Antimicrobial Activity

  • Novel pyrazole carbonitrile derivatives exhibit antimicrobial activities, suggesting that structurally related compounds, including the one , might be synthesized for their potential antimicrobial properties (Al‐Azmi & Mahmoud, 2020).

Antibacterial Activity

  • Pyrazolo[3,4-d]pyrimidine derivatives synthesized through one-pot, three-component reactions demonstrated antibacterial activity. This highlights the potential for related compounds to be synthesized and studied for their antibacterial effects (Rostamizadeh et al., 2013).

Conducting Polymers

  • The synthesis of conducting polymers from low oxidation potential monomers based on pyrrole, such as bis(pyrrol-2-yl) arylenes, showcases the application of pyrrole derivatives in the field of electronic materials. This indicates that related compounds may be explored for their electropolymerization capabilities and potential use in conducting materials (Sotzing et al., 1996).

properties

IUPAC Name

(2S,3S)-2-(1-benzylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O/c1-19-15(21)7-13(8-17)16(19)14-9-18-20(11-14)10-12-5-3-2-4-6-12/h2-6,9,11,13,16H,7,10H2,1H3/t13-,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHBHIXXUERQSOC-CJNGLKHVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(CC1=O)C#N)C2=CN(N=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]([C@H](CC1=O)C#N)C2=CN(N=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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